molecular formula C27H22N2O11 B570980 Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate CAS No. 116933-03-0

Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate

Cat. No.: B570980
CAS No.: 116933-03-0
M. Wt: 550.476
InChI Key: FASVKLBSTRJFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[3-(carboxymethyl)-5-[4-methoxycarbonyl-2-[[3-(4-nitrophenyl)-3-oxopropanoyl]amino]phenoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O11/c1-39-27(36)18-4-7-23(40-20-9-15(11-25(32)33)8-16(10-20)12-26(34)35)21(13-18)28-24(31)14-22(30)17-2-5-19(6-3-17)29(37)38/h2-10,13H,11-12,14H2,1H3,(H,28,31)(H,32,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASVKLBSTRJFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC(=CC(=C2)CC(=O)O)CC(=O)O)NC(=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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